4-Bromo-2-nitro-6-(trifluoromethyl)aniline
Overview
Description
“4-Bromo-2-nitro-6-(trifluoromethyl)aniline” is a chemical compound with the empirical formula C7H4BrF3N . It is a solid substance .
Molecular Structure Analysis
The molecular weight of “4-Bromo-2-nitro-6-(trifluoromethyl)aniline” is 239.01 . The SMILES string representation of its structure isNC1=C(N+=O)C=C(Br)C=C1C(F)(F)F
. Physical And Chemical Properties Analysis
“4-Bromo-2-nitro-6-(trifluoromethyl)aniline” is a solid substance . It has a density of 1.71 g/mL at 25 °C .Scientific Research Applications
Synthesis and Chemical Properties
4-Bromo-2-nitro-6-(trifluoromethyl)aniline has been utilized as a starting material in the synthesis of various complex molecules. For instance, it was used in the nine-step synthesis of 2-(2,2-difluoroethoxy)-6-trifluoromethyl-N-(5,8-dimethoxy-1,2,4-triazolo[1,5-c]pyrimidine-2-yl) benzenesulfonamide, showcasing its utility in the creation of complex molecular structures. This process was noted for its improved yield and milder reaction conditions compared to previous methods (Wu et al., 2013).
Spectroscopic Studies
Spectroscopic techniques such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy have been applied to study the vibrational, structural, thermodynamic, and electronic properties of 4-Bromo-2-nitro-6-(trifluoromethyl)aniline derivatives. These studies provide insights into the molecular and electronic characteristics of these compounds, influenced by the position of the substituent group and its electron donor-acceptor capabilities. Such research aids in understanding the molecular behavior and potential applications of these compounds in various scientific fields (Saravanan et al., 2014).
Molecular Structure and Electric Properties
Detailed investigations into the molecular structure and electric properties of 4-Bromo-2-nitro-6-(trifluoromethyl)aniline and related compounds have been conducted using Density Functional Theory (DFT) and other experimental methods. These studies shed light on the molecular geometries, vibrational spectra, and absorption bands of these compounds, contributing to our understanding of their behavior and potential utility in materials science (Hernández-Paredes et al., 2015).
Nonlinear Optical (NLO) Materials
4-Bromo-2-nitro-6-(trifluoromethyl)aniline and its derivatives have been studied for their potential use in nonlinear optical (NLO) materials. Research in this area focuses on the vibrational analysis and theoretical calculations to understand the hyperconjugation interactions, molecular electrostatic potential, and thermodynamic functions, which are critical for NLO applications (Revathi et al., 2017).
Safety And Hazards
properties
IUPAC Name |
4-bromo-2-nitro-6-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3N2O2/c8-3-1-4(7(9,10)11)6(12)5(2-3)13(14)15/h1-2H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIAFKYOENFPNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)N)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445842 | |
Record name | 4-Bromo-2-nitro-6-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10445842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-nitro-6-(trifluoromethyl)aniline | |
CAS RN |
157026-18-1 | |
Record name | 4-Bromo-2-nitro-6-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10445842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 157026-18-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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